molecular formula C13H17BrOS B8601077 4-(4-Bromo-3,5-dimethylphenoxy)thiane CAS No. 922151-74-4

4-(4-Bromo-3,5-dimethylphenoxy)thiane

Cat. No.: B8601077
CAS No.: 922151-74-4
M. Wt: 301.24 g/mol
InChI Key: GIPNZBATXCUTDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Bromo-3,5-dimethylphenoxy)thiane is a useful research compound. Its molecular formula is C13H17BrOS and its molecular weight is 301.24 g/mol. The purity is usually 95%.
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Properties

CAS No.

922151-74-4

Molecular Formula

C13H17BrOS

Molecular Weight

301.24 g/mol

IUPAC Name

4-(4-bromo-3,5-dimethylphenoxy)thiane

InChI

InChI=1S/C13H17BrOS/c1-9-7-12(8-10(2)13(9)14)15-11-3-5-16-6-4-11/h7-8,11H,3-6H2,1-2H3

InChI Key

GIPNZBATXCUTDZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1Br)C)OC2CCSCC2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 4-bromo-3,5-dimethylphenol (0.201 g, 1.00 mmol), tetrahydro-2H-thiopyran-4-ol (0.130 g, 1.10 mmol) and triphenylphosphine (0.341 g, 1.30 mmol) in tetrahydrofuran (5 mL) was added diethyl azodicarboxylate (40% solution in toluene, 0.591 mL, 1.30 mmol), and the mixture was stirred at room temperature for 1.5 hr. Tetrahydro-2H-thiopyran-4-ol (0.0591 g, 0.500 mmol), triphenylphosphine (0.157 g, 0.600 mmol) and diethyl azodicarboxylate (40% solution in toluene, 0.272 mL, 0.600 mmol) were added, and the mixture was further stirred for 1.5 hr. The reaction mixture was concentrated under reduced pressure, and the residue was purified by silica gel column chromatography (ethyl acetate:hexane=0:100-20:80) to give the title compound (0.261 g, yield 86%) as colorless crystals.
Quantity
0.201 g
Type
reactant
Reaction Step One
Quantity
0.13 g
Type
reactant
Reaction Step One
Quantity
0.341 g
Type
reactant
Reaction Step One
Name
diethyl azodicarboxylate
Quantity
0.591 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.0591 g
Type
reactant
Reaction Step Two
Quantity
0.157 g
Type
reactant
Reaction Step Two
Name
diethyl azodicarboxylate
Quantity
0.272 mL
Type
reactant
Reaction Step Two
Yield
86%

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